8H-Pyrazolo[1,5-b]indazole
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Overview
Description
8H-Pyrazolo[1,5-b]indazole is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Pyrazolo[1,5-b]indazole typically involves the cyclization of appropriate precursors. One efficient method involves the use of calcium carbide as a solid alkyne source, pyrazole-3-amine, and (hetero)aromatic aldehydes in the presence of a copper mediator . This method is advantageous due to its use of inexpensive and easy-to-handle substrates, wide functional group tolerance, and simple workup procedures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: 8H-Pyrazolo[1,5-b]indazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Common in aromatic systems, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce halogens or nitro groups into the aromatic ring.
Scientific Research Applications
8H-Pyrazolo[1,5-b]indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 8H-Pyrazolo[1,5-b]indazole varies depending on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. For example, certain derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), reducing inflammation . The molecular targets and pathways involved can include kinase inhibition, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
8H-Pyrazolo[1,5-b]indazole can be compared to other heterocyclic compounds such as:
Indazole: Another fused ring system with significant pharmacological activities.
Pyrazole: Known for its versatility and wide range of biological activities.
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with different biological properties and applications.
Uniqueness: What sets this compound apart is its unique fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science.
Conclusion
This compound is a compound of great interest due to its diverse chemical reactivity and wide range of applications in scientific research. Its unique structure and properties make it a valuable tool in the development of new drugs and materials.
Properties
CAS No. |
61506-40-9 |
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Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5H-pyrazolo[1,5-b]indazole |
InChI |
InChI=1S/C9H7N3/c1-2-4-8-7(3-1)9-5-6-10-12(9)11-8/h1-6,11H |
InChI Key |
KXIFXTTVRMMPQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=NN3N2 |
Origin of Product |
United States |
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